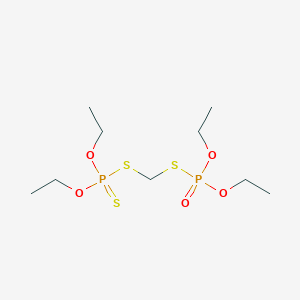
Ethion monoxon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethion monoxon, also known as this compound, is a useful research compound. Its molecular formula is C9H22O5P2S3 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Organothiophosphorus Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agricultural Applications
Insecticide Use:
Ethion monoxon is primarily utilized as an insecticide in agricultural settings. Its mechanism involves the inhibition of the enzyme acetylcholinesterase (AChE), which disrupts nerve impulse transmission in pests, leading to their mortality. This compound is effective against a variety of pests, particularly in crops such as cotton and vegetables.
Case Study: Onion Maggot Control
A study conducted in Ontario, Canada, examined the efficacy of ethion as a seed furrow treatment for controlling onion maggots. The findings indicated a 25% carryover of ethion residues in soil from one yearly application to the next, demonstrating its persistent effectiveness against this pest over multiple growing seasons .
| Year | Residue Concentration (ppm) |
|---|---|
| 1972 | 1.83 ± 1.42 |
| 1973 | 6.93 ± 8.31 |
| 1974 | 5.75 ± 4.98 |
| 1975 | 3.47 ± 2.83 |
Veterinary Applications
Cattle Tick Control:
this compound is also applied in veterinary medicine for controlling vector-borne diseases transmitted by cattle ticks, specifically Boophilus microplus. It can be formulated into various delivery methods such as immersion baths and pour-ons, often combined with other insecticides like cypermethrin .
Environmental Remediation
Microbial Degradation:
Research has shown that certain mesophilic bacteria, such as Pseudomonas and Azospirillum, can degrade this compound in contaminated soils. This microbial degradation presents a potential bioremediation strategy for sites affected by organophosphate pesticide contamination .
Case Study: Soil Contamination
A study focused on soils surrounding disused cattle dip sites revealed that these bacteria could effectively degrade ethion, suggesting that bioremediation could mitigate environmental impacts associated with its use:
| Microbial Species | Degradation Rate (%) |
|---|---|
| Pseudomonas | High |
| Azospirillum | Moderate |
Toxicological Studies
This compound exhibits significant toxicity to aquatic organisms and poses risks to human health through potential exposure routes such as dermal contact or ingestion of contaminated food products . Studies have indicated that ethion residues can accumulate in fish tissues, raising concerns about its environmental persistence and bioaccumulation .
Human Exposure Risks:
Research highlights the need for ongoing studies to assess the long-term effects of this compound exposure on human health, particularly regarding its impact on cholinesterase activity in humans and animals alike .
Propriétés
Numéro CAS |
17356-42-2 |
|---|---|
Formule moléculaire |
C9H22O5P2S3 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
diethoxyphosphorylsulfanylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H22O5P2S3/c1-5-11-15(10,12-6-2)18-9-19-16(17,13-7-3)14-8-4/h5-9H2,1-4H3 |
Clé InChI |
QPNPEPLJFIUWDM-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)SCSP(=S)(OCC)OCC |
SMILES canonique |
CCOP(=O)(OCC)SCSP(=S)(OCC)OCC |
Key on ui other cas no. |
17356-42-2 |
Synonymes |
ethion monooxon ethion monoxon |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















